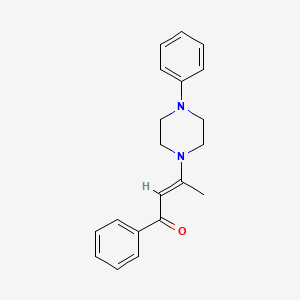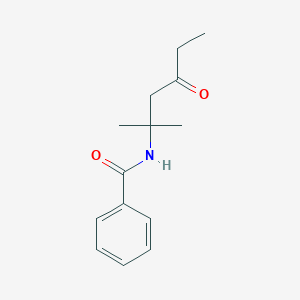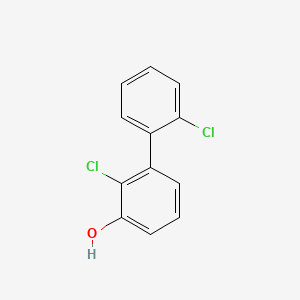![molecular formula C9H12ClHgN B14434837 Chloro{2-[(dimethylamino)methyl]phenyl}mercury CAS No. 79411-76-0](/img/structure/B14434837.png)
Chloro{2-[(dimethylamino)methyl]phenyl}mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro{2-[(dimethylamino)methyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring with a dimethylamino methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{2-[(dimethylamino)methyl]phenyl}mercury typically involves the reaction of 2-[(dimethylamino)methyl]phenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent purification steps are necessary to ensure the removal of any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{2-[(dimethylamino)methyl]phenyl}mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) species.
Reduction: Reduction reactions can convert the mercury(II) center back to mercury(I) or elemental mercury.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while substitution with a Grignard reagent could produce a new organomercury compound with a different substituent.
Wissenschaftliche Forschungsanwendungen
Chloro{2-[(dimethylamino)methyl]phenyl}mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer agents, is ongoing.
Industry: It is employed in the development of materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism by which Chloro{2-[(dimethylamino)methyl]phenyl}mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury chloride: Another organomercury compound with a simpler structure.
Phenylmercury acetate: Contains a phenyl group bonded to mercury, similar to Chloro{2-[(dimethylamino)methyl]phenyl}mercury.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups bonded to mercury.
Uniqueness
This compound is unique due to the presence of the dimethylamino methyl substituent, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds and may confer specific properties useful in research and industrial applications.
Eigenschaften
CAS-Nummer |
79411-76-0 |
|---|---|
Molekularformel |
C9H12ClHgN |
Molekulargewicht |
370.24 g/mol |
IUPAC-Name |
chloro-[2-[(dimethylamino)methyl]phenyl]mercury |
InChI |
InChI=1S/C9H12N.ClH.Hg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
ZREJDIDDFFQROL-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


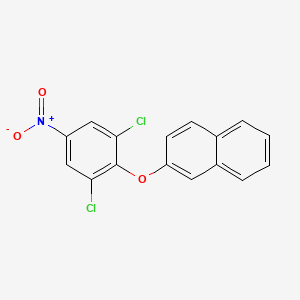
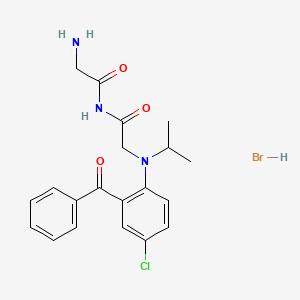
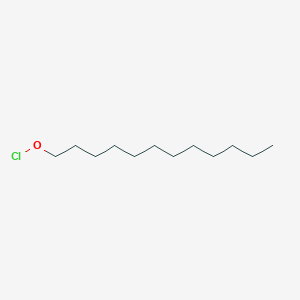

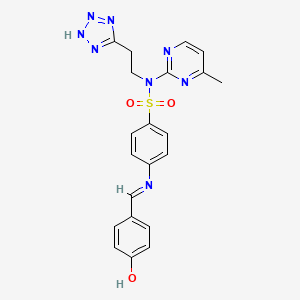
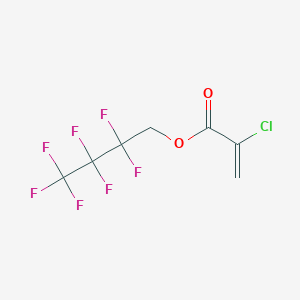
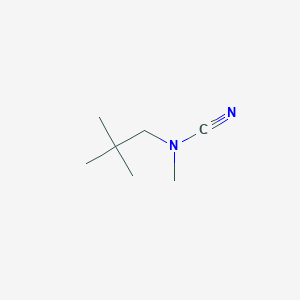
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
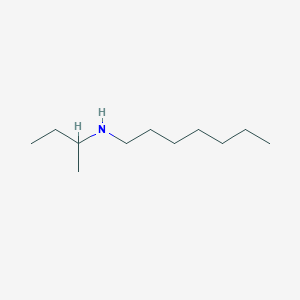
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)

